6-Hydroxyhexahydropentalen-1(2H)-one
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Overview
Description
6-Hydroxyhexahydropentalen-1(2H)-one is an organic compound characterized by a hexahydropentalene core structure with a hydroxyl group at the 6th position and a ketone group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyhexahydropentalen-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by selective hydroxylation and oxidation steps. The reaction conditions often require specific catalysts and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyhexahydropentalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 6-oxohexahydropentalen-1(2H)-one or 6-carboxyhexahydropentalen-1(2H)-one.
Reduction: Formation of 6-hydroxyhexahydropentalen-1-ol.
Substitution: Formation of various substituted hexahydropentalenones depending on the substituent introduced.
Scientific Research Applications
6-Hydroxyhexahydropentalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Hydroxyhexahydropentalen-1(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl and ketone groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxyhexahydropentalen-2(1H)-one: Similar structure but with the hydroxyl and ketone groups at different positions.
6-Hydroxyhexahydrobenzofuran-1(2H)-one: Contains a benzofuran core instead of a pentalene core.
6-Hydroxyhexahydroindene-1(2H)-one: Features an indene core structure.
Uniqueness
6-Hydroxyhexahydropentalen-1(2H)-one is unique due to its specific arrangement of functional groups and the hexahydropentalene core
Properties
Molecular Formula |
C8H12O2 |
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Molecular Weight |
140.18 g/mol |
IUPAC Name |
6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one |
InChI |
InChI=1S/C8H12O2/c9-6-3-1-5-2-4-7(10)8(5)6/h5-6,8-9H,1-4H2 |
InChI Key |
HSMWANRQBQYTTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1CCC2=O)O |
Origin of Product |
United States |
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